Corixetan

Description

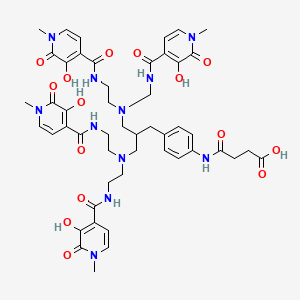

The exact mass of the compound Unii-0I6K5H4SC2 is 1055.43486028 g/mol and the complexity rating of the compound is 2290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[3-[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]-2-[[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]methyl]propyl]anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBFFLCQDWEXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H61N11O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1056.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952359-26-0 | |

| Record name | Corixetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952359260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORIXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I6K5H4SC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Corixetan-Containing Radioimmunoconjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corixetan is not an active pharmaceutical ingredient in itself, but rather a crucial component of a novel class of cancer therapeutics known as Targeted Thorium Conjugates (TTCs). It functions as a chelating agent, a molecule that securely binds the alpha-emitting radionuclide Thorium-227 (²²⁷Th) to a monoclonal antibody, enabling the targeted delivery of a potent cytotoxic payload to cancer cells. This guide provides an in-depth exploration of the mechanism of action of two prominent this compound-containing radioimmunoconjugates: Anetumab this compound (BAY 2287411) and Pelgifatamab this compound (BAY 2315497).

Core Mechanism: Targeted Alpha Therapy

The fundamental principle behind this compound-based therapeutics is Targeted Alpha Therapy (TAT). This approach leverages the high linear energy transfer (LET) and short path length of alpha particles to induce highly localized and lethal damage to tumor cells while minimizing harm to surrounding healthy tissue. The high energy of alpha particles leads to the formation of complex and difficult-to-repair DNA double-strand breaks (DSBs)[1].

The Components and Their Roles:

-

Monoclonal Antibody: This component provides the specificity of the drug, targeting proteins that are overexpressed on the surface of cancer cells.

-

Anetumab: A human monoclonal antibody that targets mesothelin (MSLN), a glycoprotein overexpressed in various solid tumors, including mesothelioma, ovarian, pancreatic, and lung cancers.

-

Pelgifatamab: A fully human monoclonal antibody that targets Prostate-Specific Membrane Antigen (PSMA), which is highly expressed in prostate cancer.

-

-

This compound: An octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator that forms a stable complex with the Thorium-227 radionuclide[2]. This stability is critical to prevent the premature release of the radioisotope in circulation.

-

Thorium-227 (²²⁷Th): An alpha-emitting radionuclide with a half-life of 18.7 days. Its decay chain releases a cascade of high-energy alpha particles, which are responsible for the therapeutic effect.

Detailed Mechanism of Action

The mechanism of action of this compound-containing radioimmunoconjugates can be delineated into a series of sequential events, from systemic administration to the induction of cancer cell death.

Targeting and Binding

Following intravenous administration, the radioimmunoconjugate circulates throughout the body. The monoclonal antibody component dictates its biodistribution, guiding the conjugate to tumor sites.

-

Anetumab this compound selectively binds to mesothelin on the surface of cancer cells.

-

Pelgifatamab this compound binds to PSMA on prostate cancer cells.

Upon binding, the radioimmunoconjugate can be internalized by the cancer cell via endocytosis, although internalization is not strictly necessary for its cytotoxic effect due to the path length of the emitted alpha particles spanning several cell diameters[2].

Alpha Particle Emission and DNA Damage

Once localized at the tumor site, the Thorium-227 payload undergoes radioactive decay, emitting high-energy alpha particles. These particles traverse a short distance, depositing a large amount of energy in the immediate vicinity. This high-LET radiation induces dense and complex DNA double-strand breaks (DSBs), which are challenging for the cell's repair machinery to resolve effectively[1]. The formation of these complex DSBs is a key distinction from the damage caused by lower-LET radiation like beta particles or gamma rays.

Cellular Response to DNA Damage

The extensive and irreparable DNA damage triggers a cascade of cellular responses:

-

Cell Cycle Arrest: The cell's DNA damage response (DDR) pathways are activated, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. However, the complexity of the alpha-particle-induced DSBs often overwhelms the repair capacity.

-

Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is a controlled process that avoids the induction of an inflammatory response.

-

Immunogenic Cell Death (ICD): In addition to apoptosis, targeted alpha therapy with this compound conjugates has been shown to induce immunogenic cell death. This form of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of Anetumab this compound and Pelgifatamab this compound.

Table 1: In Vitro Binding and Efficacy of Anetumab Conjugates

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) of ⁸⁹Zr-DFO-MSLN-mAb | HT29-MSLN | Low Nanomolar | [3] |

| NCI-Meso16 | Low Nanomolar | ||

| NCI-Meso21 | Low Nanomolar |

Note: Data is for a Zirconium-89 labeled Anetumab conjugate with a different chelator (DFO), used as an imaging surrogate. The binding affinity of the Thorium-227 conjugate is expected to be similar.

Table 2: In Vivo Efficacy of Pelgifatamab this compound (BAY 2315497)

| Model | Treatment | Dose | Tumor Growth Inhibition (T/C value) | Reference |

| Subcutaneous Cell Line & PDX models | Single Injection | 300-500 kBq/kg | 0.01 - 0.31 | |

| Intratibial LNCaP Xenograft | Single Injection | 300 kBq/kg | 82.6% decrease in serum PSA from baseline |

Signaling Pathways and Experimental Workflows

Signaling Pathway from Antigen Binding to Cell Death

Caption: Signaling pathway of this compound-containing radioimmunoconjugates.

Experimental Workflow for Preclinical Characterization

Caption: Preclinical experimental workflow for this compound conjugates.

Experimental Protocols

Below are representative methodologies for key experiments cited in the preclinical evaluation of this compound-containing radioimmunoconjugates. These are generalized protocols and specific details may vary between studies.

γH2AX Staining for DNA Double-Strand Break Analysis by Flow Cytometry

This assay quantifies the phosphorylation of the histone variant H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Culture cancer cells expressing the target antigen (e.g., OVCAR-3 for mesothelin, LNCaP for PSMA) under standard conditions.

-

Treat cells with varying concentrations of the Thorium-227 conjugated antibody or a non-targeting control conjugate for a specified duration (e.g., 24-72 hours).

-

-

Cell Fixation and Permeabilization:

-

Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix cells in a suitable fixative (e.g., 2-4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Permeabilize the cells by incubation in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes on ice.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., PBS with 1-5% bovine serum albumin) for 30 minutes.

-

Incubate cells with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2A.X Ser139) at a predetermined optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

Wash cells with PBS to remove unbound primary antibody.

-

Incubate cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Wash cells to remove unbound secondary antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend cells in a suitable buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. The intensity of the fluorescent signal is proportional to the amount of γH2AX, and thus, the extent of DNA double-strand breaks.

-

Gate on the cell population of interest and quantify the mean fluorescence intensity or the percentage of γH2AX-positive cells.

-

In Vivo Tumor Xenograft Studies

These studies assess the antitumor efficacy and tolerability of the radioimmunoconjugate in a living organism.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

-

Implant human cancer cells expressing the target antigen subcutaneously or orthotopically into the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer the Thorium-227 conjugated antibody, a non-targeting control conjugate, or vehicle control intravenously.

-

Dosing can be a single administration or a fractionated dosing schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) or tumor-to-control (T/C) ratios to quantify efficacy.

-

-

Biodistribution Studies:

-

At various time points after administration of the radioimmunoconjugate, euthanize a subset of animals.

-

Harvest tumors and major organs.

-

Measure the radioactivity in each tissue using a gamma counter to determine the uptake and clearance of the radioimmunoconjugate.

-

Conclusion

This compound plays an indispensable role in a promising new class of targeted radiotherapeutics. By securely chelating Thorium-227 to tumor-targeting monoclonal antibodies, it enables the precise delivery of highly cytotoxic alpha radiation to cancer cells. The mechanism of action, centered on the induction of complex DNA double-strand breaks, leads to cell cycle arrest and apoptosis, and potentially stimulates an anti-tumor immune response. Preclinical data for Anetumab this compound and Pelgifatamab this compound demonstrate the potential of this platform for the treatment of various solid tumors. Further clinical investigation is ongoing to fully elucidate the therapeutic benefit of this innovative approach in cancer therapy.

References

- 1. Quantifying DNA strand breaks from targeted alpha emitters 225Ac and 227Th via Geant4-DNA: implications for RBE and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. In Vitro and In Vivo Comparison of 3,2-HOPO Versus Deferoxamine-Based Chelation of Zirconium-89 to the Antimesothelin Antibody Anetumab - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Corixetan and its Role in Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corixetan is a pivotal component in the emerging class of radiopharmaceuticals known as Targeted Thorium Conjugates (TTCs). As an octadentate hydroxypyridinone-based chelator, its primary function is to form highly stable complexes with the alpha-emitting radionuclide, Thorium-227. This stable chelation is critical for the development of next-generation antibody-drug conjugates (ADCs) that can selectively deliver potent cytotoxic alpha radiation to cancer cells. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its application in oncology.

Chemical Structure and Properties of this compound

This compound is a sophisticated chelating agent designed for the stable complexation of Thorium-227. Its structure is based on the 3,2-hydroxypyridinone (3,2-HOPO) motif, which is known for its high affinity and selectivity for thorium.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₀H₆₁N₁₁O₁₅ | [1] |

| Molecular Weight | 1056.09 g/mol | [1] |

| IUPAC Name | N,N''-bis[2-(3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridin-4-carboxamido)ethyl]-N'-{1-[4-(3-carboxypropanamido)phenyl]ethyl}-N,N''-bis(carboxymethyl)ethane-1,2-diamine | Inferred from structure |

| SMILES | Cn1ccc(c(c1=O)O)C(=O)NCCN(CCNC(=O)c2ccn(C)c(=O)c2O)CC(Cc3ccc(cc3)NC(=O)CCC(=O)O)CN(CCNC(=O)c4ccn(C)c(=O)c4O)CCNC(=O)c5ccn(C)c(=O)c5O | [1] |

| InChI | InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64) | [1] |

The design of this compound incorporates a carboxylic acid group that can be readily activated for conjugation to the ε-amino groups of lysine residues in monoclonal antibodies. This allows for the creation of targeted radiopharmaceutical agents.[2]

Mechanism of Action: Targeted Alpha Therapy

This compound functions as the critical link in Targeted Thorium Conjugates (TTCs). The overall mechanism of action can be broken down into the following steps:

-

Chelation: this compound securely binds Thorium-227, an alpha-emitting radionuclide. The octadentate nature of the 3,2-HOPO chelator ensures a highly stable complex, which is crucial to prevent the premature release of the radioactive payload in vivo.

-

Targeting: The this compound-Thorium-227 complex is conjugated to a monoclonal antibody that is specific for a tumor-associated antigen. This antibody guides the radiopharmaceutical to the cancer cells.

-

Internalization: Upon binding to the target antigen on the cancer cell surface, the TTC is internalized.

-

Cytotoxicity: Once inside the cell, or in close proximity to it, Thorium-227 decays, emitting high-energy alpha particles. These alpha particles have a short path length, resulting in highly localized and potent cytotoxicity. The primary mechanism of cell killing is the induction of complex and difficult-to-repair DNA double-strand breaks.

DNA Damage Response to Alpha Particle Irradiation

The high linear energy transfer of alpha particles emitted by Thorium-227 leads to clustered and complex DNA double-strand breaks (DSBs), which are particularly challenging for cancer cells to repair. This triggers a robust DNA Damage Response (DDR).

The primary signaling pathways activated in response to these DSBs are the Ataxia-Telangiectasia Mutated (ATM) and the Ataxia-Telangiectasia and Rad3-related (ATR) kinase pathways. These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair. The two major pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR). Due to the complex nature of alpha particle-induced DNA damage, the error-prone NHEJ pathway is often overwhelmed, leading to an accumulation of lethal mutations and ultimately, apoptosis.

Applications in Oncology: Anetumab and Pelgifatamab this compound

This compound is a key component of at least two investigational Targeted Thorium Conjugates:

-

Anetumab this compound (BAY 2287411): This TTC utilizes the anetumab monoclonal antibody, which targets mesothelin, a protein overexpressed in several solid tumors, including ovarian cancer and mesothelioma. A first-in-human Phase I clinical trial (NCT03507452) for this agent has been completed.

-

Pelgifatamab this compound (BAY 2315497): This agent employs a monoclonal antibody targeting Prostate-Specific Membrane Antigen (PSMA), a well-established target in prostate cancer. A Phase I clinical trial (NCT03724747) is currently evaluating its safety and efficacy in patients with metastatic castration-resistant prostate cancer.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound and its conjugates are proprietary. However, based on published literature, a general workflow for the preclinical evaluation of a Targeted Thorium Conjugate can be outlined.

Methodology for In Vitro Cytotoxicity Assay (General Protocol):

-

Cell Culture: Culture target antigen-expressing cancer cell lines and control cell lines (lacking antigen expression) in appropriate media.

-

Treatment: Plate cells in 96-well plates and treat with serial dilutions of the Targeted Thorium Conjugate. Include untreated controls and controls with the unconjugated antibody and free Thorium-227.

-

Incubation: Incubate the cells for a period that allows for internalization and induction of cytotoxicity (e.g., 72-96 hours).

-

Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the potency and selectivity of the TTC.

Quantitative Data Summary

Published quantitative data from clinical trials of this compound-containing TTCs is still limited. The following table summarizes preclinical efficacy data for pelgifatamab this compound in xenograft models.

Table 2: Preclinical Efficacy of Pelgifatamab this compound (PSMA-TTC) in Subcutaneous Xenograft Models

| Xenograft Model | Treatment | Dose (kBq/kg) | Tumor Growth Inhibition (T/C ratio) | Source |

| Prostate Cancer | Pelgifatamab this compound | 300 - 500 | 0.01 - 0.31 |

T/C ratio: Ratio of the median tumor volume of the treated group to the median tumor volume of the control group.

Conclusion and Future Directions

This compound is a state-of-the-art chelator that has enabled the development of a new class of targeted alpha therapies. The high stability of the this compound-Thorium-227 complex, combined with the potent and localized cytotoxicity of alpha particles, offers a promising therapeutic strategy for difficult-to-treat cancers. The ongoing clinical trials of anetumab this compound and pelgifatamab this compound will provide crucial data on the safety and efficacy of this approach in humans. Future research will likely focus on expanding the range of tumor targets for this compound-based TTCs and exploring combination therapies to further enhance their antitumor activity.

References

An In-depth Technical Guide to the Chelation Chemistry of Corixetan with Thorium-227 for Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Alpha Therapy (TAT) is a promising modality in oncology, delivering highly cytotoxic alpha-particle radiation directly to cancer cells, thereby minimizing damage to surrounding healthy tissue. Thorium-227 (²²⁷Th), an alpha-emitter with a half-life of 18.7 days, is a radionuclide of significant interest for TAT. The clinical success of ²²⁷Th-based radiopharmaceuticals is critically dependent on the stable chelation of the Th⁴⁺ ion. Corixetan, a bifunctional derivative of an octadentate 3,2-hydroxypyridinone (3,2-HOPO) chelator, has emerged as a highly effective ligand for this purpose. This technical guide provides a comprehensive overview of the chelation chemistry of this compound with Thorium-227, including synthesis, radiolabeling, stability, and the biological consequences of the targeted delivery of alpha radiation.

Introduction to this compound and Thorium-227

This compound is a key component in the development of Targeted Thorium Conjugates (TTCs). It is designed to form a highly stable complex with Thorium-227, a radionuclide that decays via a cascade of alpha and beta emissions, ultimately leading to stable lead-207. The high linear energy transfer (LET) of the emitted alpha particles induces complex double-strand DNA breaks (DSBs) in target cells, leading to potent and localized cytotoxicity.[1][2]

The general structure of a TTC consists of a tumor-targeting moiety (e.g., a monoclonal antibody), the this compound chelator, and the complexed Thorium-227 radionuclide.[3][4][5] Prominent examples of such conjugates in clinical development include Thorium-227 Anetumab this compound (BAY 2287411) , which targets mesothelin-expressing solid tumors, and ²²⁷Th-Pelgifatamab this compound (BAY 2315497) , which targets prostate-specific membrane antigen (PSMA).

Chelation Chemistry and Quantitative Data

The chelation of the large, tetravalent Th⁴⁺ cation presents a considerable chemical challenge. This compound, as an octadentate 3,2-HOPO chelator, provides a stable coordination environment for the thorium ion.

Quantitative Chelation Data

The stability of the chelator-radionuclide complex is paramount to prevent the release of free ²²⁷Th in vivo, which could lead to off-target toxicity. The following table summarizes key quantitative parameters for a representative octadentate 3,2-HOPO chelator with Thorium(IV) and other relevant metal ions.

| Parameter | Value | Metal Ion | Conditions | Reference |

| Stability Constant (log β₁₁₀) | 41.7 ± 0.3 | Th(IV) | T = 25 °C | |

| Stability Constant (log β₁₁₀) | 26.9 ± 0.3 | Fe(III) | T = 25 °C | |

| Radiochemical Yield | ≥95% | Th(IV) | pH 5.5, Room Temp, 60 min | |

| In vitro Stability | >95% bound | Th(IV) | Human Serum, 7 days |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative bifunctional 3,2-HOPO chelator, its radiolabeling with Thorium-227, and subsequent in vitro and in vivo evaluation.

Synthesis of a Bifunctional Octadentate 3,2-HOPO Chelator

While the exact industrial synthesis of this compound is proprietary, the following protocol outlines the synthesis of a similar bifunctional octadentate 3,2-HOPO chelator, which can be conjugated to biomolecules. This synthesis is based on methodologies reported in the literature for similar compounds.

Workflow for the Synthesis of a Bifunctional 3,2-HOPO Chelator

Materials and Reagents:

-

Starting materials for the polyamine scaffold and activated Me-3,2-HOPO precursor.

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile.

-

Reagents: N,N-diisopropylethylamine (DIPEA), Sulfuric acid, Iron powder, Ammonium chloride, Boron tribromide (BBr₃), Succinic anhydride.

Procedure:

-

Synthesis of the Polyamine Scaffold: Synthesize the polyamine scaffold (e.g., compound 9) in a multi-step process, achieving a good overall yield.

-

Synthesis of the Activated Me-3,2-HOPO Precursor: Prepare the activated Me-3,2-HOPO building block (e.g., compound 17).

-

Coupling and Deprotection:

-

Couple the polyamine scaffold with the activated Me-3,2-HOPO precursor in DCM to form the protected chelate.

-

Reduce the nitro group to an amine using iron and ammonium chloride.

-

Remove the benzyl protecting groups using BBr₃ to yield the amine intermediate.

-

-

Functionalization: React the amine intermediate with succinic anhydride to introduce a carboxylic acid group for bioconjugation, yielding the final bifunctional chelator.

-

Purification: Purify the final product using appropriate chromatographic techniques (e.g., HPLC).

Radiolabeling of this compound Conjugate with Thorium-227

This protocol describes the radiolabeling of an antibody-corixetan conjugate.

Workflow for Radiolabeling and Quality Control

Materials and Reagents:

-

Antibody-corixetan conjugate.

-

Thorium-227 solution.

-

Labeling buffer (e.g., 0.1 M MES, pH 5.5).

-

Quenching solution (e.g., DTPA).

-

Size-exclusion chromatography column.

-

HPLC system with a radioactivity detector.

Procedure:

-

Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the antibody-corixetan conjugate with the Thorium-227 solution in the labeling buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Quenching: Stop the reaction by adding a quenching solution to complex any unbound ²²⁷Th.

-

Purification: Purify the radiolabeled conjugate using a size-exclusion chromatography column to separate the labeled antibody from unreacted ²²⁷Th and other small molecules.

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-HPLC. The purity should be ≥95%.

-

Measure the specific activity of the conjugate.

-

In Vitro Stability Assessment

This protocol outlines a method to assess the stability of the ²²⁷Th-corixetan conjugate in human serum.

Procedure:

-

Incubation: Add the purified ²²⁷Th-antibody-corixetan conjugate to human serum and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots of the serum mixture.

-

Separation: Separate the protein-bound radioactivity from the free radioactivity using a suitable method, such as size-exclusion chromatography or protein precipitation.

-

Quantification: Measure the radioactivity in the protein-bound and free fractions using a gamma counter.

-

Analysis: Calculate the percentage of intact radiolabeled conjugate at each time point to determine the in vitro stability.

In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice.

Procedure:

-

Animal Model: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).

-

Administration: Administer a single intravenous injection of the ²²⁷Th-antibody-corixetan conjugate to the mice.

-

Time Points: At predetermined time points post-injection (e.g., 24, 72, 168, 336 hours), euthanize a cohort of mice.

-

Organ Harvesting: Collect tumors and various organs of interest (e.g., blood, liver, spleen, kidneys, femur).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile of the radiopharmaceutical.

Mechanism of Action: DNA Damage Signaling Pathway

The cytotoxic effect of Thorium-227 is primarily due to the induction of DNA double-strand breaks (DSBs) by the emitted alpha particles. This triggers a complex DNA damage response (DDR) signaling cascade, which can lead to cell cycle arrest and apoptosis.

DNA Damage Response to Alpha Particle-Induced DSBs

The DDR pathway involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate downstream targets, including the tumor suppressor p53 and the phosphatase CDC25. Phosphorylation of CDC25 leads to its inactivation, preventing it from activating the CDK1/Cyclin B complex, which is essential for entry into mitosis. This results in G2/M cell cycle arrest, providing time for DNA repair. If the damage is too severe, the p53 pathway can trigger apoptosis.

Conclusion

This compound is a highly effective chelator for Thorium-227, enabling the development of stable and potent targeted alpha therapies. The robust chelation chemistry, favorable radiolabeling characteristics, and high in vivo stability of the resulting conjugates are critical for the successful clinical translation of this promising class of radiopharmaceuticals. The targeted delivery of the potent alpha-emitter Thorium-227 induces complex DNA damage, leading to cell cycle arrest and apoptosis in cancer cells, offering a powerful new tool in the fight against cancer. Further research and clinical trials will continue to elucidate the full potential of this compound-based TTCs in oncology.

References

Anetumab Corixetan and Mesothelin Targeting: A Technical Guide

This technical guide provides an in-depth overview of mesothelin (MSLN) as a therapeutic target and the mechanism of action of anetumab corixetan, a targeted alpha therapy. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the critical signaling pathways associated with mesothelin, summarizes quantitative data from preclinical and clinical studies, and outlines key experimental methodologies.

Mesothelin (MSLN): A Promising Target in Oncology

Mesothelin is a 40-kDa glycosylphosphatidylinositol (GPI)-linked cell surface glycoprotein that has emerged as a compelling target for cancer therapy.[1][2] The MSLN gene encodes a 69-kDa precursor protein, which is cleaved into two products: the membrane-bound mesothelin and a 31-kDa shed protein known as megakaryocyte-potentiating factor (MPF).[1][2]

Expression Profile: In normal tissues, mesothelin expression is highly restricted to the mesothelial cells lining the pleura, peritoneum, and pericardium.[2] This limited expression profile in healthy tissues makes it an attractive target for cancer therapies aiming to minimize off-tumor toxicities. Conversely, mesothelin is overexpressed in a wide range of malignancies, including:

-

Ovarian Cancer (up to 100% of samples)

-

Pancreatic Cancer (up to 91% of samples)

-

Malignant Mesothelioma

-

Lung Adenocarcinoma

-

Colon Cancer (up to 31% of samples)

Role in Cancer Progression: High mesothelin expression is often associated with increased tumor aggression, chemotherapy resistance, and a poor prognosis for patients. Mechanistically, mesothelin contributes to cancer progression through several key processes:

-

Cell Adhesion and Metastasis: Mesothelin binds to the cancer antigen CA125 (also known as MUC16), mediating cell adhesion that is believed to promote the peritoneal metastasis of tumors, particularly in ovarian cancer.

-

Proliferation and Cell Cycle Progression: Overexpression of mesothelin can lead to the constitutive activation of the STAT3 signaling pathway, which results in increased expression of cyclin E and the cyclin E/CDK2 complex, thereby accelerating the G1-S phase transition of the cell cycle.

-

Invasion: Mesothelin can trigger the expression of matrix metalloproteinase-7 (MMP-7) through various signaling pathways, enhancing the invasive capabilities of cancer cells.

-

Resistance to Apoptosis: By activating pathways such as PI3K/Akt and MAPK/ERK, mesothelin promotes the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and inhibits pro-apoptotic factors (e.g., Bad, Bax), protecting cancer cells from drug-induced cell death.

Mesothelin-Associated Signaling Pathways

Mesothelin overexpression triggers multiple intracellular signaling cascades that are fundamental to cancer progression. These pathways collectively enhance cell survival, proliferation, motility, and invasion. The interaction of mesothelin with its binding partner CA125/MUC16 or through self-ligation can initiate these downstream effects. The primary signaling networks influenced by mesothelin include NF-κB, PI3K/Akt, MAPK/ERK, and STAT3.

References

Pelgifatamab corixetan for PSMA-positive cancers.

An In-Depth Technical Guide to Pelgifatamab Corixetan for PSMA-Positive Cancers

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the diagnosis and treatment of prostate cancer. Pelgifatamab this compound (also known as PSMA-TTC or BAY 2315497) is a next-generation therapeutic agent designed to selectively destroy PSMA-expressing tumor cells. It is classified as a targeted alpha therapy (TAT), an approach that delivers highly potent, short-range alpha-particle radiation directly to the cancer site, thereby minimizing damage to surrounding healthy tissue. This document provides a comprehensive technical overview of pelgifatamab this compound, including its mechanism of action, preclinical efficacy, and key experimental methodologies, intended for an audience of researchers and drug development professionals.

Mechanism of Action

Pelgifatamab this compound is an antibody-drug conjugate composed of three key parts:

-

Pelgifatamab : A human IgG1 monoclonal antibody that specifically targets the extracellular domain of PSMA[1].

-

This compound : A chelator based on 3,2-hydroxypyridinone (HOPO) that is covalently linked to the antibody[1][2].

-

Thorium-227 (²²⁷Th) : A radioisotope that is stably complexed by the this compound chelator. Thorium-227 is an alpha-emitter, which decays and releases high-energy alpha particles (helium nuclei)[2][3].

The therapeutic strategy is based on the targeted delivery of these cytotoxic alpha particles. Upon intravenous administration, pelgifatamab this compound circulates in the bloodstream and binds with high affinity to PSMA expressed on the surface of prostate cancer cells. Following binding, the conjugate is internalized by the cancer cell. The subsequent decay of Thorium-227 releases alpha particles that induce complex, difficult-to-repair DNA double-strand breaks, leading to cell-cycle arrest and potent induction of apoptosis. This targeted delivery of a highly potent payload allows for the specific eradication of PSMA-positive cancer cells.

Preclinical Data

Pelgifatamab this compound has demonstrated significant anti-tumor activity in a range of preclinical models. Furthermore, the pelgifatamab antibody has also been successfully conjugated to Actinium-225 (²²⁵Ac), another alpha-emitter, showing similarly potent results.

In Vitro Cytotoxicity

The conjugate shows high cytotoxicity specifically in PSMA-expressing prostate cancer cell lines, while PSMA-negative lines are unaffected. This confirms the target-dependent activity of the drug.

| Cell Line | PSMA Expression | Conjugate | IC50 | Citation |

| LNCaP | Positive | ²²⁵Ac-pelgifatamab | 0.0015 kBq/mL | |

| C4-2 | Positive | ²²⁵Ac-pelgifatamab | 0.017 kBq/mL | |

| 22Rv1 | Positive | ²²⁵Ac-pelgifatamab | 0.03 kBq/mL | |

| PC-3 | Negative | ²²⁵Ac-pelgifatamab | >5 kBq/mL | |

| DU-145 | Negative | ²²⁵Ac-pelgifatamab | >5 kBq/mL |

In Vivo Efficacy in Xenograft Models

Pelgifatamab this compound and its Actinium-225 analogue have shown robust, dose-dependent anti-tumor efficacy in various cell-line derived (CDX) and patient-derived (PDX) xenograft models of prostate cancer. Efficacy is often measured as a T/C (Treatment/Control) ratio, representing the relative change in tumor volume in treated versus vehicle-treated animals.

| Xenograft Model | Treatment | Dose (kBq/kg) | T/C Ratio (Volume) | Citation |

| Various CDX & PDX | ²²⁷Th-pelgifatamab | 300 - 500 | 0.01 - 0.31 | |

| 22Rv1 (hormone-insensitive) | ²²⁷Th-pelgifatamab | 300 | 0.44 | |

| 22Rv1 (hormone-insensitive) | Darolutamide + ²²⁷Th-pelgifatamab | 100 mg/kg + 300 | 0.27 | |

| C4-2 | ²²⁵Ac-pelgifatamab | 300 | 0.10 | |

| C4-2 | ²²⁵Ac-DOTA-pelgi | 300 | 0.37 | |

| C4-2 | ²²⁷Th-pelgifatamab | 300 | 0.33 | |

| LNCaP | ²²⁵Ac-pelgifatamab | 70, 125, or 250 | <0.01 | |

| KuCaP-1 (PDX) | ²²⁵Ac-pelgifatamab | 75 | 0.55 | |

| KuCaP-1 (PDX) | ²²⁵Ac-pelgifatamab | 150 | 0.44 | |

| KuCaP-1 (PDX) | ²²⁵Ac-pelgifatamab | 300 | 0.26 |

Notably, combination therapy with the androgen receptor (AR) inhibitor darolutamide potentiated the anti-tumor effect. Mechanistic studies revealed that darolutamide upregulates PSMA expression on cancer cells, increasing the target density for pelgifatamab this compound, and may also impair DNA damage repair pathways.

Clinical Development

Pelgifatamab this compound (BAY 2315497) is being evaluated in a Phase I clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC) (NCT03724747). The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the agent, both as a monotherapy and in combination with darolutamide. A separate Phase I study has been initiated for the actinium-225 version, ²²⁵Ac-pelgifatamab (NCT06052306).

Key Experimental Protocols & Workflows

Detailed protocols are proprietary; however, based on published literature, the following methodologies are representative of the key experiments used to characterize pelgifatamab this compound.

In Vitro Cytotoxicity Assay

-

Objective : To determine the target-specific cell-killing ability of the radiolabeled antibody.

-

Cell Lines : PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145) human prostate cancer cell lines.

-

Methodology :

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a dilution series of ²²⁷Th-pelgifatamab or ²²⁵Ac-pelgifatamab.

-

Following an incubation period (typically 3-5 days), cell viability is assessed using a standard colorimetric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.

-

Data is normalized to untreated controls, and IC50 values (the concentration required to inhibit cell growth by 50%) are calculated.

-

In Vivo Xenograft Efficacy Study

-

Objective : To evaluate the anti-tumor activity of pelgifatamab this compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or orthotopic (e.g., intratibial) tumors from human prostate cancer cell lines (e.g., 22Rv1, C4-2) or patient-derived tissue.

-

Methodology :

-

Tumor cells/fragments are implanted into mice.

-

Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (e.g., vehicle control, pelgifatamab this compound at various doses).

-

The drug is administered, typically via a single intravenous (i.v.) injection.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

For specific models, serum PSA levels may be monitored as a biomarker of tumor burden.

-

At the end of the study, T/C ratios are calculated to determine efficacy.

-

Biodistribution Studies

-

Objective : To determine the uptake and clearance of the radiolabeled antibody in different organs and the tumor.

-

Methodology : Following administration of the radiolabeled conjugate to tumor-bearing mice, animals are sacrificed at various time points. Tissues of interest (tumor, blood, liver, kidneys, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). These studies confirmed high tumor accumulation with clearance from most other organs.

References

The Advent of Corixetan-Based Radiopharmaceuticals: A New Frontier in Targeted Alpha Therapy

For Immediate Release

A deep dive into the development of Corixetan-based radiopharmaceuticals, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this emerging class of targeted alpha therapies. The guide focuses on two leading investigational agents, Thorium-227 Anetumab this compound and Thorium-227 Pelgifatamab this compound, providing in-depth information on their mechanism of action, synthesis, preclinical and clinical development, and the signaling pathways they exploit.

The landscape of cancer treatment is continually evolving, with a significant shift towards precision medicine. Among the most promising innovations are targeted radiopharmaceuticals, which deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This compound, a novel chelating agent, has emerged as a critical component in the development of next-generation alpha-emitting radiopharmaceuticals. This guide explores the core scientific principles and practical applications of this compound-based radioimmunoconjugates.

Core Concepts: The Power of Targeted Alpha Therapy

Targeted alpha therapy (TAT) utilizes alpha-emitting radionuclides, such as Thorium-227, which are characterized by high linear energy transfer and a short path length. This results in highly localized and potent cytotoxicity to tumor cells, inducing complex DNA double-strand breaks that are difficult for cancer cells to repair. The effectiveness of TAT is contingent on the precise delivery of these radionuclides to the tumor site, a challenge addressed by conjugating them to tumor-targeting molecules like monoclonal antibodies. This compound serves as the crucial linker, securely binding the radioisotope to the antibody.

Thorium-227 Anetumab this compound: Targeting Mesothelin-Expressing Cancers

Thorium-227 Anetumab this compound is an investigational radioimmunoconjugate designed to treat solid tumors that overexpress mesothelin, such as certain ovarian and mesothelioma cancers. It comprises the human monoclonal antibody anetumab, which specifically targets mesothelin, conjugated to the chelator this compound, and labeled with the alpha-emitter Thorium-227.

Quantitative Data Summary: Thorium-227 Anetumab this compound

| Parameter | Value | Cell Line/Model | Reference |

| Binding Affinity (Kd) of Anetumab | 10 nmol/L | Human Mesothelin | [1] |

| In Vitro IC50 (Anetumab Ravtansine) | 0.72 nmol/L | Mesothelin-expressing cells | [2][3] |

| In Vivo Efficacy (Monotherapy) | Tumor growth inhibition | Ovarian cancer xenograft models | [4][5] |

| Biodistribution (Tumor Uptake) | Specific accumulation in tumor | ST206B ovarian cancer PDX model |

Experimental Protocols

Synthesis and Radiolabeling of Thorium-227 Anetumab this compound:

The synthesis involves a multi-step process beginning with the conjugation of the anetumab antibody with a derivative of the 3,2-hydroxypyridinone (3,2-HOPO) chelator, this compound. This is typically achieved through amide bond formation between the chelator and lysine residues on the antibody. The resulting antibody-chelator conjugate is then purified. For radiolabeling, an aqueous solution of a Thorium-227 salt is added to the conjugate under controlled pH and temperature conditions. The mixture is incubated to allow for the chelation of Thorium-227 by the this compound moiety. The final radiolabeled product, Thorium-227 Anetumab this compound, is purified using methods like size exclusion chromatography to remove any unbound radionuclide. Quality control is performed to assess radiochemical purity and stability.

In Vitro Cell Viability Assay:

Mesothelin-expressing cancer cell lines (e.g., OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with serial dilutions of Anetumab Ravtansine (an antibody-drug conjugate with a similar antibody component) or a relevant control. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.

In Vivo Tumor Growth Inhibition Studies:

Female immunodeficient mice are subcutaneously or orthotopically implanted with mesothelin-expressing human cancer cells (e.g., OVCAR-8). Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Thorium-227 Anetumab this compound is administered intravenously at various dose levels and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry.

Biodistribution Studies:

Tumor-bearing mice are injected intravenously with a single dose of Thorium-227 Anetumab this compound. At various time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, major organs) are collected and weighed. The radioactivity in each tissue is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mesothelin Signaling Pathway

Mesothelin is known to play a role in tumor progression by activating several intracellular signaling pathways that promote cell proliferation, survival, and invasion. Upon binding of anetumab, the downstream signaling cascades are disrupted.

Thorium-227 Pelgifatamab this compound: A Targeted Approach for Prostate Cancer

Thorium-227 Pelgifatamab this compound (also known as BAY-2315497 or PSMA-TTC) is another promising radioimmunoconjugate in clinical development. It targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells. This agent consists of the fully human anti-PSMA antibody pelgifatamab, linked to this compound and radiolabeled with Thorium-227.

Quantitative Data Summary: Thorium-227 Pelgifatamab this compound

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Cytotoxicity | PSMA expression-dependent | LNCaP, C4-2, PC-3, DU-145 | |

| In Vivo Efficacy (T/C ratio) | 0.01 - 0.31 (300-500 kBq/kg) | Subcutaneous cell line and PDX models | |

| In Vivo Efficacy (Serum PSA) | Significant reduction | Intratibial LNCaP xenografts |

Experimental Protocols

Synthesis and Radiolabeling of Thorium-227 Pelgifatamab this compound:

The process is analogous to that of the anetumab conjugate. The pelgifatamab antibody is first conjugated with the 3,2-HOPO chelator. Following purification of the antibody-chelator conjugate, it is radiolabeled with Thorium-227. The radiolabeling is performed under mild conditions, and the final product is purified to ensure high radiochemical purity.

In Vitro Internalization Assay:

PSMA-expressing prostate cancer cells (e.g., LNCaP) are incubated with Thorium-227 Pelgifatamab this compound at 4°C (to allow surface binding) and 37°C (to allow internalization). At different time points, the cells are washed. The surface-bound radioactivity is removed by an acid wash, and the internalized radioactivity is measured using a gamma counter. The percentage of internalized radioactivity is then calculated.

In Vivo Bone Metastasis Model:

Male immunodeficient mice are inoculated with PSMA-expressing human prostate cancer cells (e.g., LNCaP) directly into the tibia to establish a model of bone metastasis. Tumor growth is monitored by measuring serum prostate-specific antigen (PSA) levels and through imaging techniques. Mice are then treated with a single intravenous injection of Thorium-227 Pelgifatamab this compound or a vehicle control. The effect on tumor growth is assessed by monitoring PSA levels and by ex vivo analysis of the tibiae.

PSMA Signaling Pathway

PSMA is not just a passive target for antibody binding; it also plays a role in prostate cancer progression by influencing key signaling pathways. Its expression has been shown to shift signaling from the MAPK pathway towards the pro-survival PI3K-AKT pathway.

The Future of this compound-Based Radiopharmaceuticals

The development of this compound-based radiopharmaceuticals represents a significant advancement in the field of oncology. The robust chelation of alpha-emitters like Thorium-227, combined with the high specificity of monoclonal antibodies, offers a powerful platform for treating a variety of cancers. The ongoing clinical trials for Thorium-227 Anetumab this compound (NCT03507452) and Thorium-227 Pelgifatamab this compound (NCT03724747) will provide crucial data on the safety and efficacy of these novel agents in humans. As our understanding of tumor biology and radiobiology deepens, we can anticipate the development of even more sophisticated and effective this compound-based radiopharmaceuticals, heralding a new era of personalized cancer therapy.

References

- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Anetumab ravtansine: a novel mesothelin-targeting antibody-drug conjugate cures tumors with heterogeneous target expression favored by bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Targeted Thorium-227 Conjugate Demonstrates Efficacy in Preclinical Models of Acquired Drug Resistance and Combination Potential with Chemotherapeutics and Antiangiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. minervaimaging.com [minervaimaging.com]

The 3,2-HOPO Chelator Class: A Technical Guide for Thorium-227 in Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic payloads to cancer cells. Thorium-227 (²²⁷Th), with its favorable decay characteristics, has emerged as a promising candidate for TAT. However, the successful application of ²²⁷Th hinges on the use of a chelator that can stably sequester the radionuclide and be conjugated to a targeting moiety. The octadentate 3,2-hydroxypyridinone (3,2-HOPO) class of chelators has demonstrated exceptional promise in this regard, forming highly stable complexes with ²²⁷Th at ambient temperatures. This technical guide provides a comprehensive overview of the 3,2-HOPO chelator class for ²²⁷Th, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental workflows.

Introduction to Thorium-227 and the Need for Effective Chelators

Thorium-227 is an alpha-emitter with a half-life of 18.7 days, undergoing a decay chain that releases a total of five alpha particles, leading to potent and localized cell killing.[1] Unlike Radium-223, which is clinically approved but cannot be readily complexed to targeting molecules, ²²⁷Th can be stably chelated, allowing for its incorporation into targeted thorium conjugates (TTCs).[2][3] These TTCs typically consist of a tumor-targeting antibody or other biomolecule, a chelator, and the ²²⁷Th radionuclide.[2][3] The development of TTCs has shown significant preclinical promise across a range of cancer types.

The chemical challenge lies in the large, tetravalent nature of the Th⁴⁺ cation, which requires a chelator that can form a highly stable complex to prevent the release of the radionuclide in vivo. The 3,2-HOPO chelators, particularly in their octadentate form, have proven to be highly effective for this purpose.

The 3,2-HOPO Chelator: Structure and Properties

The 3,2-hydroxypyridinone (3,2-HOPO) moiety is a bidentate ligand that strongly binds to hard metal ions like Th⁴⁺ through its two oxygen atoms. To achieve the high coordination number required for stable Th⁴⁺ chelation, multiple 3,2-HOPO units are typically incorporated into a single molecule using a polyamine scaffold. The octadentate version, featuring four Me-3,2-HOPO units, has been extensively studied and has shown to form exceptionally stable complexes with Thorium-227. A key advantage of these chelators is their ability to be efficiently labeled with ²²⁷Th at ambient temperatures, which is a significant improvement over other chelators like DOTA that often require heating.

Quantitative Data on 3,2-HOPO and Thorium-227

The following tables summarize key quantitative data regarding the chelation of Thorium-227 by 3,2-HOPO and related chelators.

Table 1: Stability Constants of Thorium (IV) with Various Chelators

| Chelator | Log β₁₁₀ | Method | Reference |

| 3,4,3-LI(1,2-HOPO) | 40.1 ± 0.5 | Competition Titration | |

| DTPA | 29.6 ± 1 | Potentiometry |

Note: Data for the specific octadentate 3,2-HOPO used in many TTC studies was not found in the form of a precise Log β₁₁₀ value in the searched literature, but its high stability is consistently reported qualitatively.

Table 2: In Vitro Stability of ²²⁷Th Complexes

| Chelator | Conditions | Stability | Reference |

| spermine-(Me-3,2-HOPO)₄ | Phosphate-buffered saline, room temperature, 6 days | 87% of ²²⁷Th still bound | |

| [²²⁷Th]Th-HEHA-Ofat | Serum plasma, 24 hours | ~50% decomplexation | |

| [²²⁷Th]Th-DFOcyclostar-Ofat | 7 days | >95% bound |

Table 3: Biodistribution of ²²⁷Th-3,2-HOPO Conjugates in Mice (%ID/g)

| Conjugate | Tumor | Liver | Femur | Spleen | Kidneys | Time Point | Reference |

| [²²⁷Th]Th-Lumi804-Tz | (LS174T) Growth Inhibition | High (initially) | Low | High (initially) | N/A | N/A | |

| MSLN-TTC (ST206B model) | N/A | ~5 | ~2 | ~1 | ~2 | 168 hours | |

| Octadentate Me-3,2-HOPO | N/A | N/A | 1.9 | N/A | N/A | 3 days | |

| Octadentate Me-3,2-HOPO | N/A | N/A | 1.4 | N/A | N/A | 7 days |

Note: %ID/g refers to the percentage of injected dose per gram of tissue. Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Synthesis of an Octadentate Me-3,2-HOPO Chelator

This protocol is a generalized representation based on synthetic strategies described in the literature.

-

Synthesis of the Polyamine Scaffold: A symmetrical polyamine scaffold with a carboxylic acid group for conjugation is synthesized. This often involves multi-step reactions to build the backbone and introduce protected amine groups.

-

Synthesis of Activated Me-3,2-HOPO Precursor: The 3-hydroxy-N-methyl-2-pyridinone (Me-3,2-HOPO) moiety is prepared and then activated for coupling, for instance, by creating an ester derivative.

-

Coupling of Me-3,2-HOPO to the Scaffold: The activated Me-3,2-HOPO precursor is reacted with the deprotected amine groups on the polyamine scaffold in the presence of a suitable base (e.g., DIPEA) in an organic solvent like acetonitrile to form the octadentate chelator.

-

Deprotection and Purification: Any remaining protecting groups on the chelator are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Radiolabeling of a 3,2-HOPO-Antibody Conjugate with Thorium-227

This protocol outlines the general steps for radiolabeling an antibody-chelator conjugate.

-

Conjugation of Chelator to Antibody: The purified 3,2-HOPO chelator is covalently linked to the targeting antibody, typically through the ε-amino groups of lysine residues, to form the antibody-chelator conjugate.

-

Preparation of ²²⁷Th Solution: A solution of highly purified Thorium-227 is prepared in a suitable buffer.

-

Radiolabeling Reaction: The antibody-chelator conjugate is incubated with the ²²⁷Th solution at ambient temperature. The reaction is typically rapid and efficient.

-

Quality Control: The radiolabeled conjugate (TTC) is purified from any unbound ²²⁷Th, often using size-exclusion chromatography. The radiochemical purity is then determined by methods such as radio-HPLC.

In Vivo Biodistribution Study in a Mouse Xenograft Model

This protocol describes a typical biodistribution study to evaluate the tumor targeting and organ accumulation of a TTC.

-

Animal Model: Tumor-bearing mice are used, typically immunodeficient mice with subcutaneously implanted human cancer cell lines that express the target antigen.

-

Administration of TTC: A defined dose of the ²²⁷Th-labeled TTC is administered to the mice, usually via intravenous injection.

-

Tissue Collection: At various time points post-injection (e.g., 24, 168, 336, and 504 hours), groups of mice are euthanized. Tumors and major organs (liver, femur, spleen, kidneys, blood, etc.) are collected and weighed.

-

Radioactivity Measurement: The amount of ²²⁷Th radioactivity in each tissue sample is measured using a gamma counter or a high-purity germanium (HPGe) detector.

-

Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway of Targeted Alpha Therapy with ²²⁷Th-3,2-HOPO Conjugates

Caption: Mechanism of action for a Targeted Thorium-227 Conjugate (TTC).

Experimental Workflow for Preclinical Evaluation of a ²²⁷Th-3,2-HOPO Conjugate

Caption: Preclinical development workflow for a ²²⁷Th-3,2-HOPO conjugate.

Logical Relationship of Components in a Targeted Thorium-227 Conjugate (TTC)

Caption: Functional components of a Targeted Thorium-227 Conjugate.

Conclusion and Future Directions

The 3,2-HOPO class of chelators represents a significant advancement in the development of Thorium-227 based radiopharmaceuticals. Their ability to form highly stable complexes with ²²⁷Th under mild conditions, coupled with their versatility for conjugation to targeting biomolecules, has paved the way for a new generation of potent and specific cancer therapies. Preclinical studies have consistently demonstrated the promise of ²²⁷Th-3,2-HOPO conjugates, and clinical investigations are underway to evaluate their safety and efficacy in patients.

Future research will likely focus on optimizing the pharmacokinetic properties of these conjugates, exploring novel targeting moieties to broaden the range of treatable cancers, and investigating combination therapies to enhance therapeutic outcomes. The robust chelation chemistry of 3,2-HOPO will undoubtedly continue to be a cornerstone of these efforts, driving the clinical translation of Targeted Alpha Therapy with Thorium-227.

References

Preclinical Evaluation of Corixetan Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for Corixetan conjugates, focusing on Thorium-227 Anetumab this compound and Pelgifatamab this compound. The information is compiled from publicly available preclinical studies and is intended to serve as a comprehensive resource for researchers in the field of targeted radionuclide therapy.

Introduction to this compound Conjugates

This compound is a chelator designed to be conjugated to targeting molecules, such as monoclonal antibodies, for the delivery of therapeutic radionuclides to cancer cells. This approach, known as targeted alpha therapy (TAT), aims to selectively deliver potent, short-range alpha-particle emitters to tumors, thereby minimizing damage to surrounding healthy tissues. The preclinical development of this compound conjugates has primarily focused on two promising candidates:

-

Thorium-227 Anetumab this compound (BAY 2287411, MSLN-TTC): This conjugate targets Mesothelin (MSLN), a cell surface glycoprotein overexpressed in various solid tumors, including mesothelioma, ovarian, pancreatic, lung, and breast cancers.

-

Pelgifatamab this compound (BAY-2315497, PSMA-TTC): This conjugate targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells.

This guide will detail the preclinical efficacy, mechanism of action, and experimental methodologies used to evaluate these two this compound conjugates.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Thorium-277 Anetumab this compound and Pelgifatamab this compound.

Table 1: In Vitro Cytotoxicity of this compound Conjugates

| Conjugate | Cell Line | Target Expression | Assay | Endpoint | Result |

| Pelgifatamab this compound | LNCaP | PSMA-positive | Cytotoxicity | IC50 | 0.0015 kBq/mL |

| C4-2 | PSMA-positive | Cytotoxicity | IC50 | 0.017 kBq/mL | |

| 22Rv1 | PSMA-positive | Cytotoxicity | IC50 | 0.03 kBq/mL | |

| PC-3 | PSMA-negative | Cytotoxicity | IC50 | >5 kBq/mL | |

| DU-145 | PSMA-negative | Cytotoxicity | IC50 | >5 kBq/mL |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Thorium-227 Anetumab this compound (MSLN-TTC) in Xenograft Models

| Cancer Model | Xenograft Type | Treatment Dose | Dosing Schedule | T/C Ratio* | Reference |

| Colorectal Cancer | HT29-MSLN (CDX) | 500 kBq/kg | Single dose | 0.09 | [1] |

| Ovarian Cancer | ST103 (PDX) | 500 kBq/kg | Single dose | 0.02 | [1] |

| Breast Cancer | ST2185B (PDX) | 500 kBq/kg | Single dose | 0.1 | [1] |

| Ovarian Cancer (p-gp positive) | NCI-ADR-RES | 250 or 500 kBq/kg | 2 doses, Q7D | 0.03 - 0.44 | [2] |

| Cervical Cancer | HeLa-MaTu-ADR | 375 or 750 kBq/kg | Single dose | 0.03 - 0.44 | [2] |

T/C Ratio: Treatment vs. Control tumor volume ratio. A lower ratio indicates higher efficacy. CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.

Table 3: In Vivo Efficacy of Pelgifatamab this compound (PSMA-TTC) in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment Dose | Dosing Schedule | Outcome | T/C Ratio* | Reference |

| LNCaP | 75, 150, or 300 kBq/kg | Single dose | Dose-dependent tumor growth inhibition | - | |

| Various cell line and PDX models | 300 - 500 kBq/kg | Single dose | Strong antitumor efficacy | 0.01 - 0.31 | |

| ST1273 (PDX) | 250 kBq/kg | Single dose | 50% Stable Disease, 38% Partial Response | - | |

| KUCaP-1 (enzalutamide-resistant PDX) | 150 kBq/kg | Two doses | 79% tumor growth inhibition | - |

T/C Ratio: Treatment vs. Control tumor volume ratio.

Table 4: Biodistribution Data of Zirconium-89 Labeled Anetumab Conjugates (Surrogate for MSLN-TTC)

| Conjugate | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Femur Uptake (%ID/g) | Reference |

| [⁸⁹Zr]Zr-DFO-MSLN-mAb | Various | Day 1, 3, 6 | 15.88 - 28.33 | Lower than HOPO conjugate | |

| [⁸⁹Zr]Zr-3,2-HOPO-MSLN-mAb | Various | Day 1, 3, 6 | 7 - 13.07 | Higher than DFO conjugate |

%ID/g: Percentage of injected dose per gram of tissue.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound-based targeted alpha therapies is the induction of DNA double-strand breaks (DSBs) by the high-energy, short-range alpha particles emitted from the radionuclide (e.g., Thorium-227). This leads to cell cycle arrest and subsequent apoptosis.

Signaling Pathway of this compound Conjugates

Caption: Mechanism of action for this compound-based targeted alpha therapies.

Experimental Protocols

This section provides an overview of the standard methodologies for key preclinical experiments cited in the evaluation of this compound conjugates.

In Vitro Cytotoxicity Assay

This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to assess the cytotoxic effects of this compound conjugates on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound conjugate.

Materials:

-

Target cancer cell lines (e.g., LNCaP, C4-2, PC-3, DU-145)

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

This compound conjugate at various concentrations

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the this compound conjugate. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Signal Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals. For XTT assays, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the conjugate concentration and determine the IC50 value using a non-linear regression analysis.

Xenograft Tumor Model in Mice

This protocol outlines the establishment of a xenograft model to evaluate the in vivo antitumor efficacy of this compound conjugates.

Objective: To assess the tumor growth inhibition and overall therapeutic efficacy of the this compound conjugate in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line or patient-derived tumor fragments

-

Matrigel (optional, to enhance tumor take rate)

-

This compound conjugate and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse. For PDX models, implant small tumor fragments subcutaneously.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the this compound conjugate (at various doses and schedules) and the vehicle control intravenously.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) at the end of the study. Monitor for signs of toxicity, such as body weight loss.

Biodistribution Study of Radiolabeled Antibody

This protocol describes how to determine the in vivo distribution of a radiolabeled this compound conjugate.

Objective: To quantify the uptake and retention of the radiolabeled conjugate in the tumor and various organs over time.

Materials:

-

Tumor-bearing mice

-

Radiolabeled this compound conjugate

-

Gamma counter

Procedure:

-

Injection: Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of tumor-bearing mice.

-

Time Points: At predetermined time points (e.g., 1, 24, 48, 72 hours post-injection), euthanize a cohort of mice.

-

Tissue Harvesting: Dissect and collect the tumor and major organs (e.g., blood, liver, spleen, kidneys, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

DNA Double-Strand Break Detection (γH2AX Immunofluorescence)

This protocol details the immunofluorescent staining of γH2AX, a marker for DNA double-strand breaks.

Objective: To visualize and quantify the induction of DNA DSBs in cells treated with this compound conjugates.

Materials:

-

Treated and untreated cells on coverslips or slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with the this compound conjugate.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution.

-

Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus to quantify the extent of DNA damage.

Apoptosis Assay (Annexin V Staining)

This protocol describes the use of Annexin V staining to detect apoptosis in cells treated with this compound conjugates.

Objective: To quantify the percentage of apoptotic cells following treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for preclinical evaluation of this compound conjugates.

In Vitro Evaluation Workflow

Caption: A typical workflow for the in vitro evaluation of this compound conjugates.

In Vivo Evaluation Workflow

Caption: A typical workflow for the in vivo evaluation of this compound conjugates.

References

Corixetan in Solid Tumor Research: A Technical Guide to a Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Corixetan in solid tumor research. This compound is a crucial component of a novel radiopharmaceutical, Thorium-227 Anetumab this compound (BAY 2287411), a targeted alpha therapy. This document details the mechanism of action, preclinical data, and clinical findings for this innovative anti-cancer agent, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction to this compound and Targeted Alpha Therapy

This compound is a chelating agent that firmly binds the alpha-emitting radionuclide Thorium-227 to Anetumab, a monoclonal antibody targeting mesothelin.[1][2] Mesothelin is a cell surface glycoprotein overexpressed in a variety of solid tumors, including mesothelioma, ovarian, pancreatic, lung, and breast cancers, with limited expression in normal tissues, making it an attractive target for cancer therapy.[1]

The resulting radioimmunoconjugate, Thorium-227 Anetumab this compound (also known as MSLN-TTC or BAY 2287411), represents a promising advancement in targeted alpha therapy (TAT).[1] TAT utilizes alpha particles, which have a short path length (a few cell diameters) and high linear energy transfer, to induce highly localized and potent cytotoxicity in tumor cells while minimizing damage to surrounding healthy tissue.[1]

Mechanism of Action

The therapeutic action of Thorium-227 Anetumab this compound is a multi-step process initiated by the specific binding of the Anetumab antibody to mesothelin on the surface of tumor cells. Following binding, the complex can be internalized or remain on the cell surface. The proximity of Thorium-227 to the cancer cell allows the emitted alpha particles to induce complex and difficult-to-repair double-strand DNA breaks (DSBs). This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest, apoptosis, and necrotic cell death.

The induction of DSBs activates key sensor proteins in the DDR pathway, primarily Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). These kinases then phosphorylate a cascade of downstream effector proteins, including CHK1 and CHK2, which in turn activate p53, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.

Preclinical Research

Thorium-227 Anetumab this compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of various solid tumors.

In Vitro Cytotoxicity

The in vitro potency of BAY 2287411 was evaluated in mesothelin-expressing cancer cell lines. The conjugate demonstrated efficacy that was independent of the P-glycoprotein (P-gp) drug efflux pump status, suggesting its potential in treating drug-resistant tumors.

| Cell Line | Cancer Type | P-gp Status | IC50 (BAY 2287411) | IC50 (Paclitaxel) | IC50 (Doxorubicin) |

| OVCAR-8 | Ovarian | Negative | Not specified | Not specified | Not specified |

| NCI/ADR-RES | Ovarian | Positive | Unaffected vs. OVCAR-8 | ~100-fold decrease | ~10-fold decrease |